molecular formula C20H21N3O4S B2925336 N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-33-7

N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2925336
CAS No.: 851132-33-7
M. Wt: 399.47
InChI Key: CJPYRHSAJUGPGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. The compound comprises a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl-substituted imidazole linked via a sulfanyl bridge.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYRHSAJUGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl moiety, an imidazole ring, and a sulfanyl group. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it has a molecular weight of approximately 344.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Mechanisms of Action:
The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Tumor Growth: It has been suggested that the imidazole ring can interact with specific enzymes involved in tumor growth regulation.
  • Induction of Apoptosis: Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects, which may contribute to their anticancer activity by reducing tumor-associated inflammation .

Case Studies

A study investigating the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at the phenyl ring significantly influence anticancer activity. For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines .

Another case study highlighted the use of related compounds in treating cachexia associated with cancer. The ability to inhibit tumor necrosis factor (TNF) suggests potential applications in managing cancer-related symptoms .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityReference
Compound AStructureAnticancer (Breast)
Compound BStructureAnti-inflammatory
Compound CStructureTNF Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Imidazole/Amide) Molecular Weight Key Differences Reference
Target Compound 3-MeO-C6H4 (imidazole); 2,4-diMeO-C6H3 (amide) ~397.45* Reference standard for comparison.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Benzodioxin (amide) 397.45 Benzodioxin replaces 2,4-dimethoxyphenyl, altering steric and electronic profiles.
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 4-F-C6H4 (imidazole); 1-naphthyl (amide) 377.44 Fluorine substituent increases electronegativity; naphthyl enhances hydrophobicity.
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-Cl-C6H4 (imidazole and amide) 494.55 Chlorine substituents improve metabolic stability but reduce solubility.
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide Hydroxymethyl (imidazole); 3-Me-C6H4 (amide) 442.50 Hydroxymethyl group introduces polarity; 3-methylphenyl reduces steric hindrance.

*Estimated based on analogs in .

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The 2,4-dimethoxyphenyl and 3-methoxyphenyl groups in the target compound enhance solubility in polar solvents (e.g., DMF, DMSO) compared to chloro- or fluorophenyl analogs.
  • Halogen Substituents : Fluorine (e.g., in ) increases electronegativity and metabolic stability but may reduce bioavailability due to higher lipophilicity. Chlorine (e.g., ) further amplifies these effects but introduces steric bulk.
  • Hydrophobic Groups : Naphthyl () or benzodioxin () moieties increase hydrophobicity, favoring membrane permeability but risking off-target interactions.

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